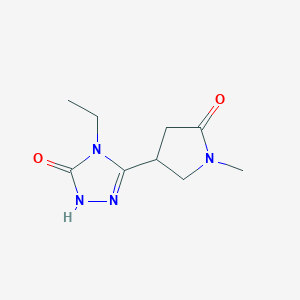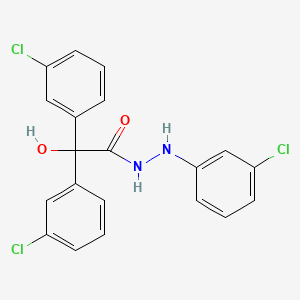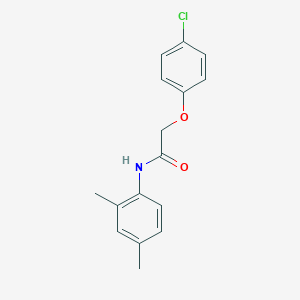
N,N-diethyl-6-(4-nitrophenoxy)-1-hexanamine
Vue d'ensemble
Description
N,N-diethyl-6-(4-nitrophenoxy)-1-hexanamine, commonly known as DHMA, is a compound that has gained attention in the scientific community due to its potential applications in research and development. DHMA is a derivative of the popular pre-workout supplement DMAA and is believed to possess similar properties. In
Mécanisme D'action
DHMA is believed to act as a central nervous system stimulant by increasing the release of neurotransmitters, such as dopamine and norepinephrine. It also inhibits the reuptake of these neurotransmitters, leading to prolonged effects. DHMA has been shown to increase heart rate, blood pressure, and respiratory rate, which are all indicators of sympathetic nervous system activation.
Biochemical and Physiological Effects:
Studies have shown that DHMA can increase alertness, focus, and energy levels. It has also been shown to enhance athletic performance by increasing endurance and reducing fatigue. DHMA has been found to have a similar mechanism of action to DMAA, which has been banned by the World Anti-Doping Agency (WADA) due to its potential health risks.
Avantages Et Limitations Des Expériences En Laboratoire
DHMA has several advantages for lab experiments, including its low cost and ease of synthesis. It can be used to study the effects of sympathomimetic compounds on the central nervous system and cardiovascular system. However, DHMA has limitations, such as its potential health risks and lack of long-term safety data.
Orientations Futures
There are several future directions for research on DHMA. One direction is to study its potential therapeutic applications, such as in the treatment of ADHD and other medical conditions. Another direction is to investigate its long-term safety and potential health risks. Finally, DHMA can be used as a tool to study the effects of sympathomimetic compounds on the central nervous system and cardiovascular system.
Conclusion:
In conclusion, DHMA is a compound with potential applications in various fields of research, including pharmacology, biochemistry, and neuroscience. It possesses sympathomimetic properties and has been shown to increase alertness, focus, and energy levels. DHMA has advantages for lab experiments, such as its low cost and ease of synthesis, but also has limitations, such as its potential health risks. Future research on DHMA can lead to a better understanding of its mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
DHMA has potential applications in various fields of research, including pharmacology, biochemistry, and neuroscience. It has been shown to exhibit sympathomimetic properties, which means it can stimulate the sympathetic nervous system. This property makes DHMA a potential candidate for the development of drugs for various medical conditions, such as asthma, narcolepsy, and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
N,N-diethyl-6-(4-nitrophenoxy)hexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-3-17(4-2)13-7-5-6-8-14-21-16-11-9-15(10-12-16)18(19)20/h9-12H,3-8,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBODSQJVIRROA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-(4-chlorophenoxy)pentyl]-1H-imidazole](/img/structure/B3846870.png)
![phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate](/img/structure/B3846876.png)
![N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]diacetamide](/img/structure/B3846881.png)
![5-[(2-benzoylhydrazino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B3846886.png)

![butyl 4-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B3846905.png)





![1-{[5-(isopropylthio)pentyl]oxy}-3-methoxybenzene](/img/structure/B3846936.png)

![N-[1-{[(2-methoxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B3846970.png)